1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Activities
- Antagonist Activity: Compounds with the triazolopyrimidinyl and piperazinyl groups have been synthesized and tested for their antagonist activity against 5-HT2 (serotonin) and alpha 1 receptors. Among these, certain derivatives have shown potent 5-HT2 antagonist activity, indicating their potential use in treating disorders related to the serotonin system (Watanabe et al., 1992).
- Antihypertensive Agents: Derivatives of triazolopyrimidines bearing morpholine, piperidine, or piperazine moieties have been prepared as potential antihypertensive agents, demonstrating promising activity in vitro and in vivo. This suggests the role of such structures in cardiovascular drug development (Bayomi et al., 1999).
- Antimicrobial and Antitumor Agents: New thiazolopyrimidines and their derivatives have been synthesized and evaluated for antimicrobial and antitumor activities, with some showing promising results. This underscores the potential of these compounds in developing new therapeutic agents for infectious diseases and cancer (Said et al., 2004).
Chemical Synthesis and Environmental Applications
- Green Chemistry Applications: The synthesis of triazolopyrimidines in supercritical carbon dioxide (CO2) represents a step towards green chemistry, reducing the use of harmful solvents and promoting environmentally friendly synthesis methods (Baklykov et al., 2019).
- Insecticidal Activities: Certain heterocycles incorporating thiadiazole and triazolopyrimidine moieties have been synthesized and assessed for insecticidal activity against agricultural pests like the cotton leafworm, suggesting their potential use in pest management strategies (Fadda et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the receptor from triggering the downstream signaling pathways that lead to cell proliferation and survival . The compound’s potent anticancer activity is attributed to its ability to inhibit EGFR .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which plays a crucial role in regulating cell growth and survival . By inhibiting EGFR, the compound disrupts this pathway, leading to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The compound exhibits potent anticancer activity, as demonstrated by its ability to inhibit the growth of cancer cells in vitro . Specifically, it has shown significant inhibitory activity against MCF-7 and A-549 cancer cells . The compound’s action results in the inhibition of cell proliferation and induction of apoptosis .
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-ethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-3-17(4-2)21(29)27-12-10-26(11-13-27)19-18-20(23-15-22-19)28(25-24-18)14-16-8-6-5-7-9-16/h5-9,15,17H,3-4,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYWSSIPXXIOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.